Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate
Description
Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate is a substituted oxazole derivative characterized by a 2,5-dimethylphenyl group at the 2-position and a methyl group at the 5-position of the oxazole ring, with an ethyl ester at the 4-position. Oxazole derivatives are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-5-18-15(17)13-11(4)19-14(16-13)12-8-9(2)6-7-10(12)3/h6-8H,5H2,1-4H3 |
InChI Key |
IYCLCFCTSFJSHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=C(C=CC(=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Acyl Chloride and Amidoxime Intermediates
One established approach involves the preparation of oxazole derivatives through the cyclization of acyl chlorides with amidoximes or related precursors. This method is detailed in medicinal chemistry literature, where:
- Commercially available carboxylic acids are converted to acyl chlorides using reagents such as thionyl chloride.
- Amidoximes react with these acyl chlorides to form oxazole rings via intramolecular cyclization and dehydration steps.
- Subsequent methylation or substitution introduces the 2,5-dimethylphenyl group and the ethyl ester functionality.
This approach benefits from the availability of starting materials and the ability to introduce diverse substituents at various positions on the oxazole ring.
Synthesis via Dakin–West Reaction and Phosphorous Oxychloride Treatment
A notable synthetic strategy involves the following sequence:
- Acylation of L-aspartic acid β-methyl ester with appropriate acyl chlorides to afford 2-acyl L-aspartic acid β-methyl esters.
- Conversion of the carboxylic acid group to an acetyl group through the Dakin–West reaction using acetic anhydride and a base.
- Treatment of the resulting intermediate with phosphorous oxychloride to induce cyclization, forming the oxazole ring.
- Reduction of the ester group to an alcohol, followed by methanesulfonylation to yield methanesulfonate intermediates.
This method allows for the introduction of the 2-(2,5-dimethylphenyl) substituent and the methyl group at the 5-position of the oxazole ring. The ethyl ester can be introduced or modified in subsequent steps.
Preparation via Ethyl Ethoxymethyleneacetoacetic Ester Intermediate
A patented process describes the preparation of related heterocyclic esters (e.g., ethyl-5-methylisoxazole-4-carboxylate) through:
- Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride at elevated temperatures (75–150 °C) to form ethyl ethoxymethyleneacetoacetic ester.
- Cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C) to form crude heterocyclic esters.
- Purification and further functional group transformations to yield the desired oxazole carboxylates.
Although this patent focuses on isoxazole derivatives, the methodology is analogous and adaptable to oxazole synthesis, particularly for introducing methyl substituents and ester groups.
Summary of Key Reaction Conditions
| Step | Reactants/Intermediates | Conditions | Notes |
|---|---|---|---|
| 1 | Ethylacetoacetate + Triethylorthoformate + Acetic anhydride | 75–150 °C (preferably 100–110 °C) | Formation of ethyl ethoxymethyleneacetoacetic ester |
| 2 | Ethyl ethoxymethyleneacetoacetic ester + Hydroxylamine sulfate + Sodium acetate | −20 °C to 10 °C (preferably −10 °C to 0 °C) | Cyclization to crude heterocyclic ester |
| 3 | Crude ester purification | Extraction, distillation under reduced pressure | Removal of impurities and isolation |
| 4 | L-aspartic acid β-methyl ester + Acyl chlorides | Standard acylation conditions | Formation of 2-acyl L-aspartic acid esters |
| 5 | Dakin–West reaction (Acetic anhydride + base) | Ambient to reflux temperatures | Conversion to acetylated intermediate |
| 6 | Treatment with Phosphorous oxychloride | Controlled temperature | Cyclization to oxazole derivatives |
| 7 | Reduction (LiAlH4 or NaBH4) | Anhydrous conditions | Reduction of ester to alcohol |
| 8 | Methanesulfonylation | Standard sulfonylation reagents | Formation of methanesulfonate intermediates |
Analytical and Purification Considerations
- Temperature control is critical during cyclization steps to avoid side reactions.
- Use of reduced pressure distillation aids in the separation of non-reactive components and purification of intermediates.
- Extraction with dichloromethane and washing with brine are common for isolating organic products.
- Drying over anhydrous sodium sulfate and rotary evaporation are standard for solvent removal and product concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, modulating their activity. The presence of the dimethylphenyl group enhances its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(Azetidin-1-yl)-5-methyloxazole-4-carboxylate (Compound 17t)
Structural Differences :
- Substituent at 2-position : Azetidin-1-yl (a four-membered nitrogen-containing ring) vs. 2,5-dimethylphenyl (aromatic group with methyl substituents).
- Electronic Effects : The azetidin-1-yl group is electron-rich due to its amine, while the dimethylphenyl group provides steric bulk and aromatic π-electron conjugation.
- Synthesis : Compound 17t was synthesized via a procedure involving condensation and cyclization steps, as described in . The target compound likely follows a similar route but substitutes the azetidine moiety with a dimethylphenyl group during intermediate formation .
Physicochemical Properties :
- 1H-NMR Data : Compound 17t exhibits distinct signals for the azetidine protons (δ 3.45, q) and ethyl ester (δ 4.34, q), whereas the target compound’s NMR would feature aromatic protons (δ ~6.5–7.5) from the dimethylphenyl group.
Comparison with Thiazole Derivatives
Thiazol-5-ylmethyl Carbamates ()
Core Heterocycle :
- Thiazole vs. Oxazole : Thiazoles replace oxygen with sulfur, increasing lipophilicity and altering electronic properties (e.g., stronger electron-withdrawing effects).
Functional Groups :
Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate ()
Substituent Comparison :
- 2-Methoxyphenyl vs. 2,5-Dimethylphenyl : The methoxy group (-OCH3) is electron-donating, while methyl groups (-CH3) are weakly electron-donating but contribute steric bulk.
- Thiazole vs. Oxazole : The sulfur atom in thiazoles enhances stability against hydrolysis compared to oxazoles, which may influence drug metabolism .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Heterocycle | 2-Position Substituent | 5-Position Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate | Oxazole | 2,5-Dimethylphenyl | Methyl | ~275.3* | High lipophilicity |
| Ethyl 2-(Azetidin-1-yl)-5-methyloxazole-4-carboxylate (17t) | Oxazole | Azetidin-1-yl | Methyl | ~252.3 | Polar, moderate solubility |
| Ethyl 4-Methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate | Thiazole | 2-Methoxyphenyl | Methyl | ~291.3 | Enhanced metabolic stability |
*Estimated based on molecular formula.
Discussion of Key Findings
- In contrast, azetidine or methoxy groups may improve solubility but reduce target affinity .
- Heterocycle Choice : Thiazoles offer metabolic stability but require careful toxicity profiling, whereas oxazoles are more prone to hydrolysis but are synthetically versatile .
Biological Activity
Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered aromatic heterocycle containing nitrogen and oxygen. Its structure includes an ethyl ester functional group, which enhances its solubility and bioavailability. The presence of the 2,5-dimethylphenyl group contributes to its distinct chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may function as:
- Enzyme Inhibitor : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This property is significant for developing therapeutic agents aimed at various diseases.
- Receptor Modulator : It may interact with cellular receptors, influencing signal transduction pathways and cellular functions.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation, making it a candidate for treating inflammatory conditions.
- Cytotoxicity : Some research indicates potential cytotoxic effects on cancer cell lines, suggesting its use in oncology.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an antimicrobial agent.
-
Anti-inflammatory Research :
- In vitro assays revealed that the compound significantly reduced pro-inflammatory cytokines in macrophage cultures. This suggests its potential application in treating conditions like rheumatoid arthritis or other inflammatory diseases.
-
Cytotoxicity Evaluation :
- A series of tests on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The IC50 values were comparable to some known anticancer drugs, warranting further investigation into its mechanism of action in cancer therapy.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step protocols, often involving cyclocondensation reactions. For example, ethyl acetoacetate can react with substituted benzaldehydes and ammonia derivatives in the presence of dehydrating agents (e.g., POCl₃) to form the oxazole core. Solvents like toluene or dichloromethane and catalysts such as p-toluenesulfonic acid are critical for optimizing cyclization .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the 3D structure. Data refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and torsional conformations . Complementary techniques include NMR (¹H/¹³C) for functional group analysis, IR spectroscopy for carbonyl identification, and mass spectrometry for molecular weight confirmation .
Q. What biological screening methods are employed to evaluate its activity?
- Methodological Answer : In vitro assays such as antimicrobial susceptibility testing (e.g., broth microdilution for MIC values) and enzyme inhibition studies (e.g., fluorometric assays for kinase activity) are common. Computational docking using crystal structure data (PDB files) can predict binding affinities to biological targets like bacterial enzymes or cancer-related proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Systematic variation of parameters like temperature (e.g., 80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., 5–20 mol% p-TsOH) is critical. Design of Experiments (DoE) software, such as MODDE®, identifies optimal conditions via response surface methodology. Kinetic studies (e.g., in-situ FTIR) monitor intermediate formation to minimize side reactions .
Q. How are crystallographic data contradictions resolved during structural refinement?
- Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed using SHELXL’s PART and SIMU commands. Twinning detection (via PLATON) and anisotropic displacement parameter (ADP) refinement improve model accuracy. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) ensures intermolecular interactions are correctly modeled .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer : Systematic substitution of the 2,5-dimethylphenyl group with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) is performed. Biological activity data (e.g., IC₅₀ values) are correlated with Hammett σ constants or calculated logP values (via ChemAxon). QSAR models (e.g., CoMFA) map steric/electronic effects to pharmacological outcomes .
Q. How is computational modeling applied to predict its interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) uses the SCXRD-derived structure to simulate binding to enzymes (e.g., cytochrome P450). MD simulations (GROMACS) assess stability over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. What experimental approaches elucidate reaction mechanisms in its synthesis?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks oxygen migration during cyclization. Kinetic isotope effects (KIE) measured via GC-MS distinguish between concerted and stepwise pathways. In-situ NMR (e.g., VT-NMR) identifies transient intermediates like enolates or nitrilium ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
